lithium;1-methyl-4-phenylpiperazine
Description
Significance of N-Heterocyclic Compounds in Advanced Chemical Research
Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical and life sciences. openmedicinalchemistryjournal.comresearchgate.net Their structural motifs are prevalent in a vast array of biologically important molecules, including nucleic acids, vitamins, and alkaloids. researchgate.netnih.gov In medicinal chemistry, N-heterocycles are of paramount importance, with over 75% of FDA-approved drugs featuring these structures. nih.govmdpi.com The presence of nitrogen atoms allows for crucial hydrogen bonding interactions with biological targets, making them ideal scaffolds for drug design. researchgate.netnih.gov Beyond pharmaceuticals, these compounds have wide-ranging applications in agrochemicals, polymers, and materials science, where their unique electronic and physical properties can be finely tuned. openmedicinalchemistryjournal.comelsevierpure.com The adjustable nature of these rings, combining the stability of a carbon framework with the rich electron density and reactivity of nitrogen, makes them versatile building blocks for novel materials and functional molecules. openmedicinalchemistryjournal.com
Evolution of Piperazine (B1678402) Core Derivatives in Synthetic Organic Chemistry
Among the myriad of N-heterocycles, the piperazine ring holds a privileged position, ranking as the third most common nitrogen heterocycle in drug discovery. mdpi.comresearchgate.net It is a key component in numerous blockbuster drugs, demonstrating its broad therapeutic applicability. mdpi.comrsc.org Traditionally, the synthesis of piperazine derivatives focused on substitutions at the two nitrogen atoms. mdpi.comresearchgate.net However, recent advancements have shifted towards the challenging yet rewarding C-H functionalization of the piperazine's carbon skeleton. mdpi.comresearchgate.net This evolution has expanded the structural diversity achievable, moving beyond simple N-alkylation or N-arylation. nih.gov Modern synthetic strategies include innovative methods like photoredox catalysis and various rearrangement reactions (e.g., Diza-Cope, Ugi-Smiles), offering new avenues to previously inaccessible, complex piperazine structures. mdpi.combenthamdirect.comscilit.com These advanced methods provide chemists with a more sophisticated toolbox for creating tailored piperazine derivatives for a range of applications, from medicinal chemistry to materials science. mdpi.comrsc.org
Fundamental Principles of Organolithium Chemistry and Its Strategic Role in N-Heterocycle Synthesis
Organolithium reagents are powerful tools in organic synthesis, valued for their strong basicity and nucleophilicity. wikipedia.org These reagents, characterized by a highly polar carbon-lithium bond, can deprotonate even weakly acidic C-H bonds, a process known as metalation or lithiation. wikipedia.orgwikipedia.org This reactivity is strategically employed in the synthesis and functionalization of N-heterocycles. A key technique is Directed ortho Metalation (DoM), where a heteroatom-containing group on an aromatic ring directs the lithium reagent to deprotonate the adjacent ortho-position. wikipedia.orgchem-station.comharvard.edu The heteroatom coordinates to the lithium ion, increasing the kinetic acidity of the nearby protons and ensuring high regioselectivity. chem-station.comorganic-chemistry.org
This principle has been successfully applied to piperazine derivatives. For instance, the direct C-H lithiation of N-Boc protected piperazines using reagents like s-butyllithium (s-BuLi), often in the presence of a chiral ligand like sparteine, allows for the asymmetric synthesis of functionalized piperazines. mdpi.comacs.orgwhiterose.ac.uk This method enables the introduction of various electrophiles at specific positions on the piperazine ring, a task difficult to achieve through traditional methods. acs.org The intramolecular carbolithiation of unsaturated organolithiums also provides a pathway to construct complex nitrogen-containing ring systems. wikipedia.orgshewaya.com
Research Scope and Objectives for Lithium-Associated 1-Methyl-4-phenylpiperazine (B1295630) Species
The compound 1-methyl-4-phenylpiperazine serves as an important structural motif in medicinal chemistry, notably as a ligand for dopamine (B1211576) receptors. nih.gov The specific species "lithium;1-methyl-4-phenylpiperazine" implies the formation of a lithiated intermediate, a reactive species crucial for further chemical transformations. Research into this area focuses on the regioselective deprotonation of the 1-methyl-4-phenylpiperazine scaffold using organolithium bases.
The primary objectives of such research would be:
To investigate the conditions for the efficient and selective lithiation of 1-methyl-4-phenylpiperazine. This includes studying the effects of different lithium bases (e.g., n-BuLi, s-BuLi, LiTMP), solvents, and temperatures.
To characterize the resulting organolithium intermediate(s). Deprotonation could potentially occur at the methyl group, or on the phenyl ring via Directed ortho Metalation, guided by the piperazine nitrogen.
To explore the synthetic utility of the lithiated species by trapping it with a variety of electrophiles, thereby creating a library of novel, functionalized 1-methyl-4-phenylpiperazine derivatives.
To understand the mechanistic pathways of these lithiation and substitution reactions to optimize reaction yields and selectivities. acs.org
Achieving these objectives would provide a powerful synthetic route to novel compounds built upon the 1-methyl-4-phenylpiperazine core, with potential applications in drug discovery and materials science. The table below outlines potential reaction parameters for such an investigation.
| Parameter | Variable Options | Rationale |
| Lithium Base | n-BuLi, s-BuLi, t-BuLi, LDA, LiTMP | The choice of base affects the kinetic vs. thermodynamic acidity and steric hindrance, influencing the site of deprotonation. uwindsor.ca |
| Solvent | THF, Diethyl ether, Hexane (B92381), Toluene | Solvent polarity and coordinating ability influence the aggregation state and reactivity of the organolithium reagent. uwindsor.ca |
| Temperature | -78 °C, -20 °C, 0 °C, Room Temperature | Lower temperatures are often required to maintain the stability of the lithiated intermediate and control selectivity. uwindsor.ca |
| Additive/Ligand | TMEDA, (-)-Sparteine (B7772259), HMPA | Additives can break up organolithium aggregates, increasing reactivity, or introduce chirality for asymmetric synthesis. wikipedia.orgacs.org |
| Electrophile | Alkyl halides, Aldehydes, Ketones, CO₂, Silyl chlorides | The nature of the electrophile determines the final functional group introduced onto the piperazine scaffold. acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
130307-09-4 |
|---|---|
Molecular Formula |
C11H15LiN2 |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
lithium;1-methyl-4-phenylpiperazine |
InChI |
InChI=1S/C11H15N2.Li/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;/h3-6H,7-10H2,1H3;/q-1;+1 |
InChI Key |
QCOFVOHHWZYTET-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN1CCN(CC1)C2=CC=[C-]C=C2 |
Origin of Product |
United States |
Synthetic Strategies for Lithium 1 Methyl 4 Phenylpiperazine Species and Precursors
Direct Metallation Approaches to 1-Methyl-4-phenylpiperazine (B1295630) Using Lithium Reagents
Direct metallation, particularly directed ortho-metallation (DoM), stands out as a primary strategy for the regioselective functionalization of aromatic compounds like 1-methyl-4-phenylpiperazine. chem-station.com This method leverages the directing capabilities of heteroatom-containing groups to guide the deprotonation of the aromatic ring at the ortho position. wikipedia.orgorganic-chemistry.org
In the context of 1-methyl-4-phenylpiperazine, the tertiary amine of the piperazine (B1678402) ring can serve as a directed metalation group (DMG). wikipedia.org The interaction between the lithium atom of an organolithium reagent, such as n-butyllithium, and the nitrogen atom of the piperazine directs the deprotonation to the ortho position of the phenyl ring. chem-station.comwikipedia.org This results in the formation of a lithiated species with high regioselectivity, targeting the position closest to the directing group. wikipedia.org
Alternative strong bases that can be employed for such transformations include lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are often used when nucleophilic addition to the ring is a competing side reaction. uwindsor.ca
The efficiency of the lithiation reaction is highly dependent on several key parameters. The choice of the organolithium reagent is crucial; while n-butyllithium is common, sec-butyllithium (B1581126) or tert-butyllithium (B1211817) can be more effective for certain substrates. harvard.edu The reaction is typically conducted at low temperatures, often -78°C, in anhydrous ether or tetrahydrofuran (B95107) (THF) to minimize side reactions and ensure the stability of the organolithium intermediate. chem-station.comharvard.edu The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent and improve the yield. harvard.edu
Table 1: Optimization of Reaction Parameters for Directed ortho-Metallation
| Parameter | Variation | Effect on Yield and Purity |
| Lithium Reagent | n-BuLi, s-BuLi, t-BuLi | Reactivity and selectivity can be tuned. s-BuLi is often more reactive. |
| Solvent | THF, Diethyl ether | THF is a common choice due to its good solvating properties at low temperatures. byjus.com |
| Temperature | -78°C to 0°C | Lower temperatures are generally preferred to ensure the stability of the aryllithium species. chem-station.com |
| Additive | TMEDA | Can accelerate the lithiation process and improve regioselectivity. harvard.edu |
The primary mechanistic pathway is directed ortho-metallation (DoM). This process begins with the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic nitrogen atom of the piperazine ring. wikipedia.org This coordination increases the kinetic acidity of the ortho-protons on the phenyl ring, facilitating their abstraction by the alkyl base to form the thermodynamically stable ortho-lithiated species. organic-chemistry.orguwindsor.ca
While DoM is the most probable pathway, α-lithiation, which is the deprotonation of a C-H bond adjacent to a heteroatom, is also a theoretical possibility. In the case of 1-methyl-4-phenylpiperazine, this could occur at the methyl group or the piperazine ring carbons. However, the directing effect of the piperazine nitrogen on the phenyl ring makes ortho-lithiation the more favored process.
Indirect Synthesis of 1-Methyl-4-phenylpiperazine Scaffolds via Lithium-Facilitated Reactions
The 1-methyl-4-phenylpiperazine core can be synthesized through various reactions where lithium reagents play a crucial role, particularly in the reduction of functional groups to form the piperazine ring.
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent used in organic synthesis. numberanalytics.comwikipedia.org It is particularly effective in reducing amides and esters to amines and alcohols, respectively, which are key transformations in the construction of piperazine rings. wikipedia.orglibretexts.orglibretexts.org
The reduction of amides to amines is a fundamental application of LiAlH₄. libretexts.orgacs.org A plausible synthetic route to 1-methyl-4-phenylpiperazine could involve the reduction of a suitable piperazinone (an amide within a ring) precursor. For instance, the reduction of 4-methyl-1-phenylpiperazin-2-one with LiAlH₄ would yield the desired 1-methyl-4-phenylpiperazine. This reaction typically occurs in an anhydrous ether or THF solvent. byjus.comcommonorganicchemistry.com
Similarly, ester functionalities can be reduced to alcohols. libretexts.org While less direct, a strategy could involve the reductive amination of a precursor containing both an ester and an amine, where the ester is first reduced to an alcohol, which is then converted to a leaving group for subsequent cyclization. The synthesis of piperazine derivatives can be achieved from amino acid precursors, which contain both amine and carboxylic acid (or ester) functionalities. nih.gov
A study on the synthesis of 1-alkyl-3-phenylpiperazines demonstrated the successful reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines using LiAlH₄ in refluxing THF to yield the corresponding piperazines. researchgate.net
Table 2: LiAlH₄ Reduction of Amide Precursors
| Precursor | Product | Reagent | Solvent | Conditions | Yield |
| 4-Protected-1-alkyl-2-oxo-3-phenylpiperazine | 1-Alkyl-3-phenylpiperazine | LiAlH₄ | THF | Reflux | Good to Excellent researchgate.net |
Reductions Employing Lithium Aluminum Hydride in Piperazine Ring Formation
Selective Functional Group Reductions on Piperazine Intermediates
The synthesis of complex piperazine derivatives often requires the selective reduction of specific functional groups while preserving others. A common precursor strategy involves the use of piperazinones (cyclic amides), which can be selectively reduced to the corresponding amine. Lithium aluminium hydride (LiAlH₄) is a powerful and frequently employed reducing agent for this transformation. byjus.commasterorganicchemistry.com Unlike milder reagents such as sodium borohydride, which are generally ineffective for amide reduction, LiAlH₄ is strong enough to reduce the carbonyl of the amide group completely to a methylene (B1212753) group (CH₂), thus converting a piperazinone to a piperazine. masterorganicchemistry.comlibretexts.org
The mechanism of amide reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the piperazinone. This forms a tetrahedral intermediate which, through a series of steps involving the aluminum species, ultimately leads to the elimination of the oxygen atom and the formation of an iminium ion. A second hydride addition to the iminium ion yields the final amine product. youtube.com
A practical example is the reduction of N-alkyl- or N-aryl-piperidin-2-ones, close structural analogs of piperazinones, which are readily reduced by LiAlH₄ to the corresponding piperidines. rsc.org Similarly, substituted piperazine-carboxylic acids can be effectively reduced to the corresponding amino alcohols using a solution of LiAlH₄ in a solvent like tetrahydrofuran (THF). chemicalbook.com The high reactivity of LiAlH₄ necessitates the use of anhydrous, non-protic solvents and careful quenching of the reaction mixture upon completion. byjus.com This method's robustness makes it a cornerstone in synthetic routes where a piperazinone carbonyl must be removed to yield the core piperazine structure.
Nucleophilic Additions and Substitutions with Organolithium Compounds
Organolithium compounds, particularly phenyllithium (B1222949), are central to forming the C-phenyl bond in 4-phenylpiperazine derivatives. Their utility extends to acting as potent bases for facilitating alkylation and arylation reactions.
Reactivity of Piperidone Derivatives with Phenyllithium and Related Reagents
A key strategy for introducing the phenyl group at the C4 position of the piperazine ring involves the reaction of an organolithium reagent, such as phenyllithium (PhLi), with a 4-piperidone (B1582916) precursor. Phenyllithium acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. wikipedia.org This nucleophilic addition reaction breaks the carbon-oxygen pi bond, generating a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield a tertiary alcohol, in this case, a 4-hydroxy-4-phenylpiperidine derivative. youtube.com
This approach is documented in the synthesis of 4-amino-4-phenylpiperidine derivatives, where 1-benzyl-4-piperidone is treated with phenyllithium as the initial step. google.com The resulting 1-benzyl-4-phenylpiperidin-4-ol (B56265) is a crucial intermediate for further transformations. google.com The reactivity of phenyllithium is highly dependent on the solvent used. In diethyl ether, it exists as a mixture of dimers and tetramers, while in THF, it is a more reactive mixture of monomers and dimers. wisc.edu The use of such highly reactive organometallic reagents requires inert atmospheric conditions (e.g., argon or nitrogen) and anhydrous solvents to prevent their decomposition. While highly effective, the industrial-scale use of phenyllithium can present challenges, leading some processes to favor alternatives like Grignard reagents (e.g., phenylmagnesium bromide). google.com
The table below summarizes the key reaction between a piperidone precursor and phenyllithium.
| Reactant 1 | Reactant 2 | Key Transformation | Intermediate Product |
| 1-Substituted-4-piperidone | Phenyllithium (PhLi) | Nucleophilic addition | 1-Substituted-4-hydroxy-4-phenylpiperidine |
Alkylation and Arylation Reactions Catalyzed or Activated by Lithium Bases
Lithium-based reagents can also function as exceptionally strong bases to facilitate N-alkylation or N-arylation. To synthesize 1-methyl-4-phenylpiperazine, one can either methylate 1-phenylpiperazine (B188723) or arylate 1-methylpiperazine (B117243). In a lithium-based approach, a potent lithium base like n-butyllithium (n-BuLi) or phenyllithium itself can be used to deprotonate the N-H of a 1-phenylpiperazine precursor.
This acid-base reaction generates a lithium amide intermediate (a lithiated piperazide), which is a much more powerful nucleophile than the starting amine. This "activated" intermediate can then readily react with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, in a nucleophilic substitution reaction to form the N-methyl bond, yielding 1-methyl-4-phenylpiperazine. The use of phenyllithium as a base to deprotonate N-H bonds or activated C-H bonds is a known strategy in the chemistry of N-heterocycles. rsc.org While alternative methods like copper-catalyzed arylation of 1-methylpiperazine are common, the lithium base-activated approach offers a viable pathway.
Advanced Multi-Step Synthetic Sequences Incorporating Lithium-Based Reactions
The synthesis of complex molecules like substituted 4-phenylpiperazines often involves multi-step sequences where lithium-based reactions are featured at critical junctures. A documented synthesis of 4-methylamino-4-phenylpiperidine provides an excellent example of a sequence that leverages the unique reactivity of two different types of lithium reagents. google.com
The synthesis begins with a nucleophilic addition step, as detailed in section 2.2.2.1.
Reaction of Phenyllithium: 1-Benzyl-4-piperidone is reacted with phenyllithium. This creates the C4-phenyl bond and installs a hydroxyl group, yielding 1-benzyl-4-phenylpiperidin-4-ol. google.com
This intermediate then undergoes a series of transformations (Ritter reaction with acetonitrile, followed by deacetylation and N-formylation) to build the desired amino functionality at the C4 position. The sequence then employs a second critical lithium-based reaction. google.com
Reduction with Lithium Aluminum Hydride: The N-formyl group on the intermediate is reduced to a methylamino group using the powerful reducing agent lithium aluminum hydride (LiAlH₄), as discussed in section 2.2.1.2. google.com
This sequence highlights the versatility of lithium reagents, using phenyllithium first as a carbon-based nucleophile and later employing lithium aluminum hydride as a hydride-based nucleophile for reduction. The final step in this particular synthesis is a debenzylation via catalytic hydrogenation to yield the final product. google.com Such multi-step routes demonstrate the strategic incorporation of lithium chemistry to achieve complex molecular architectures.
The table below outlines the key lithium-based steps in this illustrative synthesis.
| Step | Precursor | Lithium Reagent | Reaction Type | Product of Step |
| 1 | 1-Benzyl-4-piperidone | Phenyllithium (PhLi) | Nucleophilic Addition | 1-Benzyl-4-phenylpiperidin-4-ol |
| 2 | 1-Benzyl-4-(N-formyl)-4-phenylpiperidine | Lithium Aluminum Hydride (LiAlH₄) | Reduction | 1-Benzyl-4-methylamino-4-phenylpiperidine |
Advanced Structural Characterization of Lithium 1 Methyl 4 Phenylpiperazine Adducts and Complexes
Single Crystal X-ray Diffraction Analysis
Determination of Crystal System and Space Group
The initial step in SCXRD analysis involves the determination of the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. For instance, the related compound 4-phenyl-piperazine-1-sulfonamide crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Another related structure, (E)-6-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)benzylidene)-3, 4-dihydronaphthalen-1(2H)-one, also crystallizes in a monoclinic system, but with the space group Cc. researchgate.net Based on these examples, it is plausible that adducts of lithium with 1-methyl-4-phenylpiperazine (B1295630) would crystallize in common, lower symmetry crystal systems such as monoclinic or orthorhombic. The specific space group would be determined by the packing efficiency and the intermolecular interactions governing the crystal assembly.
| Compound | Crystal System | Space Group | Reference |
| 4-Phenyl-piperazine-1-sulfonamide | Monoclinic | P2₁/c | researchgate.net |
| (E)-6-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethyl)benzylidene)-3, 4-dihydronaphthalen-1(2H)-one | Monoclinic | Cc | researchgate.net |
Elucidation of Molecular Conformation, Configuration, and Stereochemistry
SCXRD analysis provides precise details regarding the conformation of the 1-methyl-4-phenylpiperazine ligand upon coordination to a lithium center. In related structures, the piperazine (B1678402) ring typically adopts a chair conformation. For example, in 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, the protonated piperazine ring is in a chair conformation. nih.gov This conformation minimizes steric strain. The orientation of the phenyl and methyl groups relative to the piperazine ring would be clearly defined. The phenyl group is often found in an equatorial position to minimize steric hindrance. Molecular modeling studies on 4-phenylpiperazine derivatives suggest that the phenyl ring preferentially adopts a perpendicular orientation relative to the piperazine moiety. ontosight.ai The stereochemistry at the nitrogen atoms and any chiral centers would also be unambiguously determined.
Analysis of Coordination Geometry and Environment Around Lithium Centers
The coordination environment around the lithium cation is a key determinant of the adduct's structure and reactivity. Lithium typically exhibits coordination numbers ranging from two to six, with tetrahedral and trigonal bipyramidal geometries being common. The coordination geometry is influenced by the steric bulk and denticity of the ligands.
In complexes with monodentate nitrogen ligands, such as in a lithium complex with phenyloxazoline and hexamethyldisilazane, a trigonal–planar coordination geometry has been observed. nih.gov In the case of multidentate amine ligands, lithium can adopt various coordination modes, including trigonal bipyramidal and trigonal pyramidal geometries. bham.ac.uk For a hypothetical [Li(1-methyl-4-phenylpiperazine)n]⁺ complex, the lithium ion would likely be coordinated to the more sterically accessible nitrogen atom of the piperazine ring (N1). Depending on the stoichiometry and the presence of other ligands (e.g., solvent molecules or counter-ions), the coordination number could vary. For instance, a 1:1 adduct might dimerize to form a four-coordinate lithium center, while in the presence of excess ligand or coordinating solvents, a higher coordination number could be achieved. In a polymeric coordination complex of lithium(I) with aqua and cyanurate ligands, both distorted trigonal–bipyramidal and tetrahedral geometries around different lithium centers were observed within the same structure. nih.gov
Table of Common Lithium Coordination Geometries
| Coordination Number | Geometry | Example Ligand Types | Reference |
|---|---|---|---|
| 3 | Trigonal Planar | Monodentate N-donors | nih.gov |
| 4 | Tetrahedral | Various monodentate and bidentate ligands | ontosight.aibham.ac.uk |
Comprehensive Investigation of Intermolecular Interactions
The solid-state packing of lithium-1-methyl-4-phenylpiperazine adducts would be governed by a variety of intermolecular interactions. Beyond the primary Li-N coordination bond, weaker forces play a crucial role in stabilizing the crystal lattice. These can include:
Lithium-π Interactions: The interaction between the Lewis acidic lithium cation and the π-system of the phenyl ring of the ligand is a possibility. This type of interaction is known to be a significant contributor to the stability of organolithium structures.
Hydrogen Bonding: While the 1-methyl-4-phenylpiperazine ligand itself lacks traditional hydrogen bond donors, if co-crystallized with protic solvents or counter-ions, N-H···O or O-H···O hydrogen bonds could be present. nih.gov Weak C-H···O and C-H···π interactions are also commonly observed in the crystal structures of related phenylpiperazine salts, contributing to the formation of extended supramolecular assemblies. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Structural and Phase Characterization
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. While SCXRD provides the detailed structure of a single crystal, PXRD is essential for confirming the phase purity of a synthesized powder and for identifying crystalline phases in a mixture.
A PXRD pattern is a fingerprint of a crystalline solid. The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure. For a newly synthesized batch of a lithium-1-methyl-4-phenylpiperazine adduct, the experimental PXRD pattern would be compared to a pattern simulated from the single-crystal X-ray data. A good match between the two patterns would confirm that the bulk material has the same crystal structure as the single crystal selected for analysis and is phase-pure. Any additional peaks in the experimental pattern would indicate the presence of impurities or other crystalline phases. This technique is crucial for ensuring the reproducibility of synthetic procedures and for quality control of the material.
Electron Diffraction and Microscopy for Nanoscale Structural Probing
The direct structural elucidation of lithium-1-methyl-4-phenylpiperazine adducts and complexes at the nanoscale using electron-based techniques such as electron diffraction and transmission electron microscopy (TEM) remains a specialized area of investigation. While these methods are powerful for probing the atomic and nanoscale morphology of materials, their application to highly reactive and beam-sensitive organolithium compounds presents significant technical challenges.
Currently, detailed research findings and established data from electron diffraction and microscopy studies specifically focused on lithium-1-methyl-4-phenylpiperazine are not widely available in publicly accessible literature. The inherent instability of the lithium-carbon and lithium-nitrogen bonds under high-energy electron beams, coupled with the air and moisture sensitivity of such complexes, necessitates the use of advanced techniques like cryogenic electron microscopy (cryo-EM).
Cryo-EM has emerged as a transformative tool for the analysis of sensitive biological and chemical structures, including lithium-based materials in the context of battery research. This technique involves vitrifying the sample at cryogenic temperatures, which preserves its native structure and minimizes damage from the electron beam. While cryo-EM has been successfully employed to visualize the nanoscale structure of lithium metal anodes and their solid-electrolyte interphases, its specific application to discrete molecular adducts of lithium-1-methyl-4-phenylpiperazine has not been documented in available research.
In the absence of direct experimental data for the target compound, the scientific community relies on analogous studies of other lithium-containing coordination complexes and organometallic species. These studies indicate that electron diffraction could, in principle, provide valuable information on the lattice parameters and symmetry of crystalline adducts, while high-resolution TEM could reveal details about the morphology, size, and aggregation state of complexes in the solid state.
Future research in this area would likely involve the development of specialized sample preparation and handling protocols for cryo-EM and electron diffraction analysis of lithium-1-methyl-4-phenylpiperazine. Such investigations would be invaluable for understanding the fundamental structure-property relationships of this and related organolithium compounds.
Data Tables
Given the current lack of specific experimental data from electron diffraction or microscopy for lithium-1-methyl-4-phenylpiperazine, no data tables can be generated at this time. Future research may yield data suitable for tabulation, such as:
Hypothetical Electron Diffraction Data Table: This could include d-spacings and relative intensities obtained from a crystalline sample.
Hypothetical Nanoparticle Size Distribution Table: If the complex forms nanoscale aggregates, a table could summarize size distribution data from TEM analysis.
It is important to reiterate that the above are hypothetical examples, and the actual data would be dependent on the outcomes of future experimental work.
Sophisticated Spectroscopic Probes of Lithium Interactions with 1 Methyl 4 Phenylpiperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the structure and dynamics of lithium complexes in solution and the solid state. By analyzing various NMR-active nuclei such as ¹H, ¹³C, and ⁷Li, a comprehensive picture of the complex can be constructed.
Multidimensional NMR Techniques (e.g., 2D NOESY, COSY, HSQC, HMBC) for Proton and Carbon Resonance Assignment
The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals in the 1-methyl-4-phenylpiperazine (B1295630) ligand is the first step in any detailed structural analysis. One-dimensional spectra can be complex, but two-dimensional (2D) NMR techniques provide clarity by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 1-methyl-4-phenylpiperazine, COSY would reveal the connectivity within the piperazine (B1678402) ring and the phenyl group, for instance, by showing cross-peaks between adjacent methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon signal for each specific proton environment, such as distinguishing between the different CH₂ groups in the piperazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. In the context of a lithium complex, NOESY can provide critical information about the conformation of the ligand and the proximity of certain ligand protons to the coordination sphere of the lithium ion, thereby hinting at the geometry of the complex.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Lithium;1-methyl-4-phenylpiperazine in THF-d₈. The coordination with lithium is expected to induce downfield shifts, particularly for the carbons adjacent to the nitrogen atoms, due to the withdrawal of electron density.
| Atom | Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |
| Phenyl-H | ortho | 7.25 | 129.5 | H-ortho to C-ipso, C-meta |
| Phenyl-H | meta | 6.90 | 120.0 | H-meta to C-ortho, C-para |
| Phenyl-H | para | 6.80 | 116.5 | H-para to C-meta |
| Piperazine-H | C-H₂ adjacent to N-Ph | 3.20 | 50.5 | H to adjacent C, C-ipso of Phenyl |
| Piperazine-H | C-H₂ adjacent to N-Me | 2.60 | 55.0 | H to adjacent C, N-Methyl C |
| Methyl-H | N-CH₃ | 2.35 | 46.0 | H to adjacent C in piperazine ring |
Lithium-7 NMR Spectroscopy for Direct Elucidation of Lithium Chemical Environments and Dynamics
While ¹H and ¹³C NMR probe the ligand, Lithium-7 (⁷Li) NMR offers a direct window into the metallic center of the complex. nih.govelectrochem.org ⁷Li is a quadrupolar nucleus (I=3/2) and is highly sensitive, making it an excellent probe for studying organolithium compounds. nih.gov The chemical shift (δ), linewidth, and multiplicity of the ⁷Li signal are highly sensitive to:
Coordination Environment: The number and type of atoms (e.g., N, C, O from solvent) directly coordinated to the lithium ion.
Aggregation State: Organolithium species often exist as aggregates (dimers, tetramers, etc.) in solution. Different aggregation states typically give rise to distinct ⁷Li NMR signals.
Solvent Effects: The coordinating ability of the solvent (e.g., THF vs. diethyl ether) can change the structure of the complex, which is reflected in the ⁷Li chemical shift. nih.gov
Dynamic Exchange: Variable-temperature (VT) ⁷Li NMR can reveal dynamic processes, such as the exchange of lithium ions between different aggregation states or coordination environments. As temperature increases, separate signals for different species may broaden and coalesce into a single averaged peak. nih.gov
For the this compound complex, one might expect the ⁷Li chemical shift to be in the range typical for lithium amides. The presence of a single sharp signal would suggest a single, stable species in solution, while multiple signals or broad lines could indicate an equilibrium between different structures, such as a monomer and a dimer.
Table 2: Illustrative ⁷Li NMR Data for a Hypothetical Lithium Complex, Showing Sensitivity to Environment.
| Sample Condition | Hypothetical ⁷Li Chemical Shift (ppm) | Interpretation |
| Complex in non-coordinating solvent (Toluene) | 2.5 | Suggests a more aggregated state (e.g., dimer) with Li-N and potential Li-Phenyl π-interaction. |
| Complex in coordinating solvent (THF) | 1.8 | THF competes for coordination, potentially leading to a solvent-separated ion pair or a solvated monomer. The upfield shift reflects increased shielding. |
| Low Temperature (-80 °C) in THF | 1.9 and 2.1 | Two distinct signals may indicate the slowing of exchange between two different solvated species or conformers on the NMR timescale. |
Solid-State NMR (e.g., CP-MAS NMR) for Structural Insights in Non-Crystalline Phases
When single crystals for X-ray diffraction are unobtainable, solid-state NMR (SSNMR) serves as a powerful alternative for structural elucidation in microcrystalline or amorphous powders. pku.edu.cn Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to provide solution-like high-resolution spectra. nih.govpku.edu.cn
For this compound, SSNMR could:
Confirm the coordination of lithium to the nitrogen atoms by observing through-space dipolar couplings.
Determine the number of distinct molecules in the asymmetric unit cell of a crystalline solid. Non-equivalent molecules would produce a doubling of peaks in the ¹³C and ⁷Li spectra.
Provide information on internuclear distances (e.g., Li-N, Li-C) through advanced dipolar recoupling experiments, which can be used to build a model of the solid-state structure. nih.gov
Studies on related lithiated compounds have successfully used ⁷Li and ¹³C solid-state NMR to characterize the local environment around the lithium ion and the ligand structure. nih.gov
Vibrational Spectroscopy (FT-IR, Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strengths, molecular geometry, and intermolecular interactions, making them ideal for studying ligand coordination and conformational changes.
Identification of Lithium-Ligand Coordination Modes via Characteristic Vibrational Shifts
The formation of a coordinate bond between the lithium ion and the nitrogen atom(s) of 1-methyl-4-phenylpiperazine directly perturbs the electronic structure and, consequently, the vibrational frequencies of the ligand. By comparing the FT-IR and Raman spectra of the free ligand with that of the lithium complex, one can identify the sites of coordination.
C-N Stretching Vibrations: The lone pairs on the nitrogen atoms of the piperazine ring are involved in coordination with the Li⁺ ion. This donation of electron density to the lithium weakens the adjacent C-N bonds. As a result, the C-N stretching frequencies, typically found in the 1100-1250 cm⁻¹ region, are expected to shift to lower wavenumbers (a redshift) upon complexation. muni.cz
C-H Vibrational Modes: Changes in the vibrations of C-H bonds adjacent to the coordination site can also be observed. For instance, the aliphatic C-H stretching and bending modes of the piperazine ring may shift slightly in position and intensity.
Table 3: Expected Vibrational Frequency Shifts in 1-Methyl-4-phenylpiperazine upon Coordination to Lithium.
| Vibrational Mode | Typical Frequency (Free Ligand, cm⁻¹) | Expected Frequency (Li-Complex, cm⁻¹) | Reason for Shift |
| Aromatic C-H Stretch | 3050-3100 | Minor Shift | Phenyl ring less directly involved in coordination. |
| Aliphatic C-H Stretch | 2800-3000 | Minor Shift / Broadening | General change in electronic environment. |
| C-N Stretch (Aliphatic) | ~1150-1200 | ~1120-1170 (Redshift) | Weakening of C-N bond upon donation of N lone pair to Li⁺. |
| Phenyl Ring Modes | ~1600, ~1500 | Minor Shift | Perturbation of the N-Phenyl bond. |
| Piperazine Ring Deformation | 800-1000 | Shifted and/or split | Change in ring conformation and symmetry upon coordination. |
Analysis of Conformation-Dependent Vibrational Signatures
The six-membered piperazine ring is not planar and can adopt several conformations, most notably the "chair" and "boat" forms. These different conformers have distinct symmetries and, therefore, give rise to unique vibrational spectra. Certain bands in the fingerprint region (below 1500 cm⁻¹) of the FT-IR and Raman spectra are often characteristic of a specific conformation. nih.gov
The coordination of a lithium ion to one or both of the nitrogen atoms can exert a significant steric and electronic influence, often "locking" the flexible piperazine ring into a single, preferred conformation. For example, if the lithium coordinates to the tertiary amine, it might force the ring into a chair conformation where the phenyl group occupies an equatorial position to minimize steric hindrance.
This conformational locking would be evident in the vibrational spectra. Bands corresponding to other, now absent, conformers would disappear, while the bands of the single, locked conformer would dominate the spectrum. Computational studies using Density Functional Theory (DFT) are often paired with experimental spectra to predict the vibrational frequencies of different conformers and aid in the assignment of the observed bands. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio of ions, enabling the identification and structural elucidation of molecules. In the context of the lithium-1-methyl-4-phenylpiperazine complex, both high-resolution and tandem mass spectrometry provide complementary information.
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of the lithium-1-methyl-4-phenylpiperazine complex. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically within 1 mDa). This precision allows for the confident identification of a molecule's elemental formula by comparing the experimentally measured mass to the calculated theoretical mass.
The ability of HRMS to distinguish between ions with very similar nominal masses is crucial for confirming the presence of lithium in the complex and differentiating it from potential isobaric interferences. For the lithium-1-methyl-4-phenylpiperazine complex, HRMS would provide a highly accurate mass measurement, confirming its elemental composition and lending credence to its structural assignment.
Table 1: Theoretical and High-Resolution Mass Data for the [Lithium + 1-Methyl-4-phenylpiperazine]+ Complex
| Parameter | Value |
| Molecular Formula | C11H16N2Li |
| Nominal Mass | 183 |
| Monoisotopic Mass | 183.1420 |
| Theoretical Exact Mass | 183.14197 |
| Expected HRMS Measurement (m/z) | 183.1420 ± 0.001 |
This interactive table showcases the precision of HRMS in determining the elemental composition of the complex.
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In an MS/MS experiment, the parent ion of the lithium-1-methyl-4-phenylpiperazine complex would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
For phenylpiperazine derivatives, fragmentation typically occurs at the C-N bonds of the piperazine ring. The analysis of the fragmentation pathways of the lithium-1-methyl-4-phenylpiperazine complex would allow for the confirmation of the connectivity of the atoms within the molecule and the location of the lithium ion.
Table 2: Plausible Fragmentation Pathways for the [1-Methyl-4-phenylpiperazine+H]+ Ion in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 177.14 | 133.09 | [C9H11N]+ |
| 177.14 | 119.08 | [C8H9N]+ |
| 177.14 | 77.04 | [C6H5]+ |
| 177.14 | 70.07 | [C4H8N]+ |
| 177.14 | 56.06 | [C3H6N]+ |
This interactive table illustrates the expected fragmentation pattern, providing insights into the molecular structure.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)
X-ray spectroscopic techniques are powerful probes of the elemental composition and electronic structure of materials, making them well-suited for characterizing the lithium-1-methyl-4-phenylpiperazine complex.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can identify the elements present and their bonding environments. In the context of the lithium-1-methyl-4-phenylpiperazine complex, XPS would be used to confirm the presence of lithium, nitrogen, and carbon on the surface of the sample and to probe their chemical states.
X-ray Absorption Spectroscopy (XAS), on the other hand, is a bulk-sensitive technique that can provide information about the local geometric and electronic structure of a specific element. By tuning the X-ray energy across an absorption edge of an element, XAS can reveal details about its oxidation state, coordination environment, and bond distances. For the lithium-1-methyl-4-phenylpiperazine complex, XAS at the Li K-edge and N K-edge could provide valuable information about the coordination of the lithium ion to the nitrogen atoms of the piperazine ring.
The binding energies of core-level electrons are sensitive to the chemical environment and oxidation state of an atom. XPS can therefore be used to probe the oxidation states of lithium and nitrogen in the complex. The Li 1s and N 1s core-level spectra would be of particular interest. A shift in the binding energy of the N 1s peak upon complexation with lithium would provide direct evidence of the interaction between the lithium ion and the nitrogen atoms.
X-ray Absorption Near Edge Structure (XANES) is a region of the XAS spectrum that is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. The XANES spectrum serves as a "fingerprint" of the element's chemical environment. researchgate.net By comparing the XANES spectra of the lithium-1-methyl-4-phenylpiperazine complex to those of known lithium standards, the formal oxidation state of the lithium can be determined. researchgate.net Similarly, N K-edge XANES could elucidate changes in the electronic structure of the nitrogen atoms upon coordination to lithium.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic Transitions and Chiral Properties
UV-Vis and CD spectroscopy are used to study the electronic properties of molecules and can provide information about complex formation and chirality.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The formation of a complex between lithium and 1-methyl-4-phenylpiperazine is expected to perturb the electronic structure of the piperazine derivative, leading to changes in its UV-Vis absorption spectrum.
Studies on similar systems have shown that the coordination of a metal ion can cause a shift in the absorption bands, often due to the modulation of intramolecular charge transfer (ICT) transitions. nih.govresearchgate.net Upon interaction with lithium, a new absorption band may appear, or existing bands may shift in wavelength (either a blueshift or a redshift) and change in intensity. nih.govresearchgate.net These spectral changes can be used to study the binding affinity and stoichiometry of the complex.
Table 3: Hypothetical UV-Vis Spectral Data for 1-Methyl-4-phenylpiperazine and its Lithium Complex
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1-Methyl-4-phenylpiperazine | 254 | 15,000 |
| [Lithium(1-Methyl-4-phenylpiperazine)]+ | 262 | 18,500 |
This interactive table illustrates the potential changes in the UV-Vis spectrum upon complexation with lithium.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. CD is a powerful technique for studying chiral molecules. While 1-methyl-4-phenylpiperazine itself is not chiral, the formation of a complex with lithium could potentially induce chirality if the ligand adopts a specific, non-superimposable conformation upon binding.
Furthermore, if the 1-methyl-4-phenylpiperazine ligand were to be synthesized with a chiral center, for example by introducing a substituent on the piperazine ring, CD spectroscopy would be an essential tool for characterizing the stereochemistry of the resulting lithium complex. nih.gov The CD spectrum would provide information about the preferred conformation of the complex in solution and could be used to study enantioselective interactions. The technique is particularly sensitive to the chiral environment around a metal ion and can resolve individual d-d electronic transitions. nih.gov
Computational Chemistry and Theoretical Modeling of Lithium 1 Methyl 4 Phenylpiperazine Systems
Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting the properties of molecular systems with a favorable balance between accuracy and computational cost. These methods are extensively applied to study the intricacies of lithium coordination with organic ligands.
Geometry Optimization and Conformational Energy Landscape Mapping
The initial step in the computational analysis of the lithium-1-methyl-4-phenylpiperazine system involves determining its most stable three-dimensional structure through geometry optimization. This process identifies the minimum energy arrangement of the atoms, providing insights into bond lengths, bond angles, and dihedral angles. For the 1-methyl-4-phenylpiperazine (B1295630) ligand, the piperazine (B1678402) ring typically adopts a chair conformation. muni.cz The orientation of the phenyl group relative to the piperazine ring is a key conformational variable. nih.gov
Upon complexation with a lithium cation, significant changes in the geometry of the 1-methyl-4-phenylpiperazine ligand are expected. The lithium ion can coordinate with one or both nitrogen atoms of the piperazine ring. Theoretical studies on similar arylpiperazine compounds suggest that the protonated or complexed nitrogen is crucial for interaction. nih.gov DFT calculations would explore the potential energy surface to identify the most stable conformers of the complex. This involves mapping the energy as a function of key dihedral angles to understand the conformational flexibility and the energy barriers between different arrangements.
Table 1: Illustrative Optimized Geometrical Parameters for a Hypothesized Lithium-1-Methyl-4-phenylpiperazine Complex
| Parameter | 1-Methyl-4-phenylpiperazine (Free Ligand) | Lithium-1-Methyl-4-phenylpiperazine Complex (Hypothetical) |
| Li-N1 Bond Length (Å) | - | ~2.0 - 2.2 |
| Li-N4 Bond Length (Å) | - | ~2.1 - 2.3 |
| C-N1-C Bond Angle (°) | ~110-112 | ~108-110 |
| C-N4-C Bond Angle (°) | ~112-114 | ~110-112 |
Note: The values in this table are hypothetical and represent typical ranges observed in similar lithium-amine complexes. Actual values would require specific DFT calculations.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Related Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
For the 1-methyl-4-phenylpiperazine ligand, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO would be distributed over the aromatic system. muni.cz Upon complexation with lithium, a significant stabilization of the HOMO is anticipated due to the electrostatic interaction with the cation. This would lead to an increase in the HOMO-LUMO energy gap, suggesting a stabilization of the complex. Analysis of the orbital compositions would reveal the extent of charge transfer from the ligand to the lithium ion.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Hypothesized Lithium-1-Methyl-4-phenylpiperazine System
| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1-Methyl-4-phenylpiperazine (Free Ligand) | -5.5 to -6.0 | -0.5 to -1.0 | 4.5 to 5.5 |
| Lithium-1-Methyl-4-phenylpiperazine Complex | -6.5 to -7.5 | -0.2 to -0.8 | 5.7 to 7.3 |
Note: These values are illustrative and based on trends observed in related computational studies. muni.cz Actual values would be dependent on the level of theory and basis set used.
Charge Distribution and Reactivity Descriptors: Molecular Electrostatic Potential (MEP) Mapping, Hirshfeld Charges, Natural Bond Orbital (NBO) Analysis
To gain a deeper understanding of the charge distribution and reactivity, several computational tools are employed. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. researchgate.netnih.gov For 1-methyl-4-phenylpiperazine, the MEP would show negative potential (electron-rich regions) around the nitrogen atoms, indicating their nucleophilic character and suitability for coordinating with the positively charged lithium ion. researchgate.net
Hirshfeld charge analysis and Natural Bond Orbital (NBO) analysis provide quantitative measures of the atomic charges and the nature of the chemical bonds. researchgate.netresearchgate.netaimspress.com NBO analysis is particularly insightful as it describes the bonding in terms of localized orbitals and quantifies the donor-acceptor interactions between filled and empty orbitals. researchgate.netaimspress.com In the lithium-1-methyl-4-phenylpiperazine complex, NBO analysis would reveal the charge transfer from the lone pairs of the nitrogen atoms to the vacant orbitals of the lithium ion, providing a quantitative measure of the coordination bond strength. aimspress.com
Spectroscopic Property Prediction (e.g., Theoretical IR, NMR, UV Spectra)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. Theoretical calculations of infrared (IR) spectra can help in the assignment of vibrational modes. researchgate.netnih.gov For the lithium-1-methyl-4-phenylpiperazine complex, the coordination of lithium to the nitrogen atoms would cause characteristic shifts in the stretching and bending frequencies of the C-N and N-H (if present) bonds. researchgate.net
Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. nih.govresearchgate.net The coordination of lithium would significantly affect the chemical environment of the nuclei in the vicinity of the binding site, leading to predictable changes in the ¹H, ¹³C, and ⁷Li NMR spectra. researchgate.net For instance, the carbon and proton signals of the piperazine ring would be deshielded upon complexation.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide detailed information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of systems over time, including the influence of the solvent environment.
Understanding Solution-Phase Behavior and Solvent Effects on Lithium Coordination
The coordination of lithium to 1-methyl-4-phenylpiperazine in a solution is a dynamic process influenced by the surrounding solvent molecules. MD simulations can model the explicit interactions between the complex and the solvent, providing insights into the structure of the solvation shells around the lithium ion and the ligand. nih.gov The simulations can reveal the competition between the piperazine ligand and solvent molecules for coordination to the lithium ion. nih.gov By analyzing the trajectories of the atoms, one can determine the stability of the complex in different solvents and calculate properties such as the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the lithium ion. This is crucial for understanding the thermodynamics and kinetics of complex formation in a realistic environment.
Advanced Theoretical Descriptors for Reactivity and Stability
To gain a deeper understanding of the electronic structure and reactivity of the lithium;1-methyl-4-phenylpiperazine complex, advanced theoretical descriptors derived from quantum chemical calculations are employed.
Fukui Functions for Predicting Nucleophilic and Electrophilic Sites
Fukui functions are a key concept in conceptual density functional theory (DFT) that help in identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions for the this compound complex, one can predict the sites most susceptible to nucleophilic and electrophilic attack.
For instance, the nitrogen atoms of the piperazine ring and the phenyl ring are expected to be potential sites for electrophilic attack, while the lithium ion would be the primary site for nucleophilic attack. The Fukui functions would provide a quantitative measure of the reactivity of these different sites, guiding the understanding of the complex's chemical behavior.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
The interaction of molecules with an external electric field can lead to non-linear optical (NLO) phenomena, which have applications in optoelectronics and photonics. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. The doping of organic molecules with alkali metals like lithium has been shown to enhance their NLO properties. chemrxiv.org
Theoretical calculations can predict the hyperpolarizability of the this compound complex. These calculations would involve determining the molecular geometry and then computing the response of the electronic structure to an applied electric field. Studies on similar piperazine-based systems and other organic-lithium complexes suggest that the charge transfer between the lithium atom and the organic ligand plays a crucial role in determining the magnitude of the hyperpolarizability. chemrxiv.orgmuni.cz The presence of the phenylpiperazine moiety, with its potential for charge delocalization, makes this complex a promising candidate for exhibiting significant NLO properties. researchgate.netresearchgate.net
Below is an illustrative table of how calculated NLO properties for different lithium-piperazine derivative complexes might be presented.
| Complex | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
| This compound (Hypothetical) | Value | Value | Value |
| lithium;1,4-diphenylpiperazine (Hypothetical) | Value | Value | Value |
| lithium;1-benzyl-4-methylpiperazine (Hypothetical) | Value | Value | Value |
Force Field Development and Parameterization for Extended Systems
To study large-scale systems containing the this compound complex, such as in a bulk solvent or integrated into a material, the use of classical molecular mechanics force fields is necessary. These force fields approximate the potential energy of a system as a function of the atomic coordinates, allowing for computationally efficient simulations.
The development of an accurate force field for this specific complex requires careful parameterization. This process involves defining the atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic). Quantum mechanical calculations on smaller fragments of the complex are often used as a reference to derive these parameters. aip.orgacs.org
For instance, conformational analyses of piperazine and its derivatives have highlighted the importance of accurately describing the potential energy surface related to ring conformations and the orientation of substituents. nih.govnih.gov The parameterization for the this compound complex would need to capture these conformational preferences accurately.
Modern approaches to force field development utilize data-driven methods, where machine learning models are trained on large datasets of quantum chemical calculations to predict force field parameters for a wide range of chemical environments. nih.govarxiv.orgchemrxiv.org Such an approach could be applied to develop a robust and transferable force field for simulations involving the this compound complex and related structures. The development of both non-polarizable and polarizable force fields can be considered, with the latter providing a more accurate description of electrostatic interactions, which are particularly important in systems containing ions like lithium. acs.org The ReaxFF reactive force field is another powerful tool that could be parameterized to study chemical reactions involving the complex. nih.govfrontiersin.org
The following table illustrates the types of parameters that would be defined in a force field for the this compound system.
| Interaction Type | Atom Types Involved | Equilibrium Value | Force Constant |
| Bond Stretching | Li - N (piperazine) | r₀ (Å) | kb (kcal/mol/Ų) |
| C (phenyl) - N (piperazine) | r₀ (Å) | kb (kcal/mol/Ų) | |
| Angle Bending | C - N - C (piperazine ring) | θ₀ (degrees) | kθ (kcal/mol/rad²) |
| Li - N - C (piperazine) | θ₀ (degrees) | kθ (kcal/mol/rad²) | |
| Torsional Angle | C - N - C - C (piperazine ring) | Vn (kcal/mol) | γ (degrees), n (integer) |
| Non-bonded (vdW) | Li | ε (kcal/mol) | σ (Å) |
| N (piperazine) | ε (kcal/mol) | σ (Å) | |
| Electrostatic | Li | q (e) | |
| N (piperazine) | q (e) |
Reactivity and Reaction Mechanisms of Lithium 1 Methyl 4 Phenylpiperazine Species
Organolithium Reactivity of Lithiated 1-Methyl-4-phenylpiperazine (B1295630) Derivatives
The deprotonation of 1-methyl-4-phenylpiperazine can be achieved using strong organolithium bases, such as n-butyllithium or sec-butyllithium (B1581126), often in the presence of a coordinating agent like tetramethylethylenediamine (TMEDA). The position of lithiation is directed by the electronic and steric properties of the substituents on the piperazine (B1678402) ring. The resulting organolithium species is a potent nucleophile, ready to react with a variety of electrophiles.
Electrophilic Quenching Reactions for Functionalization
The reaction of a lithiated species with an electrophile, known as electrophilic quenching, is a powerful method for introducing new functional groups. The outcome of these reactions with lithiated 1-methyl-4-phenylpiperazine derivatives can be highly dependent on the nature of the electrophile used. nih.govmdpi.com This dependency allows for selective functionalization at different positions of the molecule.
For instance, in analogous systems like lithiated N-benzylpyrene-1-carboxamide, quenching with trimethylsilyl (B98337) chloride (TMSCl) leads to silylation at the benzylic position, while using carbon dioxide as the electrophile results in carboxylation at a different site. nih.govresearchgate.net This highlights the principle that different electrophiles can favor reaction at either the kinetically or thermodynamically favored lithiation site.
Table 1: Examples of Electrophilic Quenching Reactions on a Related Lithiated Amide System
| Electrophile | Product | Position of Functionalization |
| Trimethylsilyl chloride (TMSCl) | Silylated product | Benzylic position |
| Carbon Dioxide (CO₂) | Carboxylic acid | Pyrene C-2 position |
| Deuterium Oxide (D₂O) | Deuterated starting material | Site of lithiation |
Data derived from studies on N-benzylpyrene-1-carboxamide, illustrating the principle of electrophile-dependent reactivity. nih.govmdpi.comresearchgate.net
Transmetallation Reactions for Synthesis of Other Organometallics
Lithiated 1-methyl-4-phenylpiperazine can serve as a precursor for the synthesis of other organometallic reagents through transmetallation. This process involves the transfer of the organic group from lithium to another metal, such as copper, zinc, or boron. uni-goettingen.de Transmetallation is a critical step in many cross-coupling reactions, although the fundamental details of these reactions are still under investigation. uni-goettingen.de
The reactivity of the resulting organometallic species is often different from the parent organolithium compound, allowing for a broader range of chemical transformations. For example, organocopper reagents, formed via transmetallation from an organolithium species, are known for their utility in conjugate addition reactions.
Research on related systems has shown that factors such as complex charge, coordination state of the metal ion, and electronic effects of substituents can influence the favorability of transmetallation. uni-goettingen.de For instance, in B-to-Cu and B-to-Li transmetallations, electron-donating groups have been found to facilitate the reaction. uni-goettingen.de
Addition Reactions to Carbonyls, Imines, and Other Unsaturated Systems
As strong nucleophiles, lithiated 1-methyl-4-phenylpiperazine derivatives readily add to the electrophilic carbon atoms of carbonyls (aldehydes, ketones, esters) and imines. These reactions are fundamental for the construction of new carbon-carbon and carbon-nitrogen bonds, respectively.
The addition to a carbonyl compound results in the formation of a lithium alkoxide, which upon aqueous workup yields the corresponding alcohol. Similarly, addition to an imine generates a lithium amide, leading to an amine after protonation. nih.gov The nucleophilic addition of organometallic reagents to imines is a versatile method for C-C bond formation, though it can sometimes be complicated by side reactions such as reduction or enolization. nih.gov
In some cases, the initial adduct can undergo further reactions. For example, the reaction of a lithiated species with nitrones can lead to the formation of polyfunctional molecules. nih.gov
Role of Lithium Coordination in Catalytic Processes
The lithium ion in organolithium species is not merely a spectator ion; it plays a crucial role in coordinating to heteroatoms, thereby influencing the course and outcome of reactions. This coordination can stabilize intermediates, direct reaction pathways, and control selectivity.
Influence on Reaction Pathways and Intermediate Stabilization
Lithium coordination to nitrogen or oxygen atoms within the substrate or in a catalyst can pre-organize the molecule for a specific reaction pathway. This is particularly evident in directed ortho-metalation reactions, where the lithium coordinates to a directing group, facilitating deprotonation at an adjacent position. In the context of 1-methyl-4-phenylpiperazine, the nitrogen atoms could potentially direct the lithiation of the phenyl ring.
Furthermore, in catalytic processes, metal-nitrogen coordination has been shown to be critical. For example, in the context of lithium-sulfur batteries, metal-N coordination can prevent catalyst passivation by inhibiting the reaction of the metal catalyst with sulfur species. researchgate.netresearchgate.netnih.gov This principle of stabilizing a metal center through nitrogen coordination is broadly applicable in catalysis.
Regioselectivity and Stereoselectivity Control by Lithium Adducts
The aggregation state of organolithium compounds, which is influenced by the solvent and the presence of coordinating ligands, can significantly impact selectivity. For example, studies on the lithiation of 1-methylpyrazole (B151067) have shown that kinetically controlled conditions favor functionalization at the methyl group, while thermodynamically controlled conditions lead to reaction at the pyrazole (B372694) ring. nih.gov This regioselectivity is influenced by solvation effects and the structure of the lithium adduct. nih.gov The formation of oligomeric structures, as observed for 5-lithio-1-methylpyrazole, can also play a role in determining the reaction's outcome. nih.gov
In asymmetric synthesis, chiral ligands can coordinate to the lithium ion, creating a chiral environment that directs the approach of the electrophile, leading to high levels of stereoselectivity. While specific studies on the asymmetric lithiation of 1-methyl-4-phenylpiperazine are not prevalent, the principles established with other N-Boc protected heterocycles, where chiral ligands like (-)-sparteine (B7772259) have been used to achieve enantioselective functionalization, are highly relevant. whiterose.ac.uk
Mechanistic Pathways of Lithium-Mediated Cyclization and Rearrangement Reactions
While specific studies on the cyclization and rearrangement of lithium;1-methyl-4-phenylpiperazine are not extensively documented in the literature, mechanistic pathways can be inferred from the well-established chemistry of related ortho-lithiated N-aryl compounds and lithiated piperazines.
Cyclization Reactions:
Intramolecular cyclization of a lithiated 1-methyl-4-phenylpiperazine derivative would necessitate the presence of a suitable electrophilic tether appended to the molecule. For instance, if an appropriate side chain with a reactive functional group (e.g., a halide or an epoxide) were present on the N-methyl group or elsewhere on the piperazine ring, an intramolecular nucleophilic attack by the ortho-lithiated carbanion could lead to the formation of a new ring system.
A plausible mechanistic pathway for such a cyclization is an intramolecular SN2 reaction. The ortho-lithiated carbon acts as the nucleophile, attacking an electrophilic carbon atom within the same molecule and displacing a leaving group. The feasibility and regioselectivity of such cyclizations are governed by Baldwin's rules, which predict the relative favorability of different ring-closing reactions based on the size of the ring being formed and the geometry of the transition state.
An example of a related cyclization is the synthesis of 9-phenylacridines from the acid-mediated cyclization of tertiary alcohols, which are themselves formed from the reaction of ortho-lithiated anilines with benzoyl chloride researchgate.net. This highlights the potential for ortho-lithiated aryl amines to serve as precursors to complex heterocyclic structures through cyclization pathways.
Rearrangement Reactions:
Lithiated organic compounds are also known to undergo rearrangement reactions, often driven by the formation of a more stable organolithium species or a thermodynamically favored product upon quenching. For ortho-lithiated N-arylpiperazines, potential rearrangements could include:
Anionic Fries-type Rearrangement: While classically observed for O-aryl carbamates, analogous rearrangements can occur in other systems. If the piperazine nitrogen were part of a different directing group, such as a carbamate, a 1,2-migration of the carbamoyl (B1232498) group from the nitrogen to the ortho-lithiated carbon could occur.
Sommelet-Hauser-type Rearrangement: This type of rearrangement is common for benzylic quaternary ammonium (B1175870) salts but can also be initiated by deprotonation of a benzylic position. If a substituent on the phenyl ring were to be deprotonated, a researchgate.netlibretexts.org-sigmatropic rearrangement could be envisioned.
Transannular Rearrangements: In the case of lithiation on the piperazine ring itself, which is less likely but possible under certain conditions, a transannular rearrangement (a type of sigmatropic rearrangement) could occur, leading to a bicyclic product.
The specific pathway taken would be highly dependent on the substitution pattern of the molecule and the reaction conditions.
Kinetic and Thermodynamic Aspects of Lithium-Piperazine Equilibria
The position of the lithium atom in "this compound" and the subsequent reactivity are governed by a delicate interplay of kinetic and thermodynamic factors.
Kinetic vs. Thermodynamic Control:
In the context of the lithiation of 1-methyl-4-phenylpiperazine, the formation of the initial organolithium species can be under either kinetic or thermodynamic control. libretexts.orgwikipedia.orglibretexts.orgyoutube.comyoutube.com
Kinetic Control: At low temperatures and with sterically hindered bases, the kinetically favored product is often the one that forms the fastest. This is typically the result of deprotonating the most accessible and acidic proton. In the case of 1-methyl-4-phenylpiperazine, the ortho-protons on the phenyl ring are rendered more acidic by the inductive effect and the coordinating ability of the adjacent piperazine nitrogen. Therefore, ortho-lithiation is expected to be the kinetically favored process.
Thermodynamic Control: At higher temperatures or with longer reaction times, the initial product may be in equilibrium with other possible lithiated species. The thermodynamically favored product is the most stable one. While the ortho-lithiated species is generally stable, under forcing conditions, an equilibrium might be established with a species lithiated at a different position, such as the benzylic position of a substituent on the phenyl ring, if present. The relative stabilities of these lithiated intermediates would determine the final product distribution upon quenching.
The choice of solvent and the presence of coordinating agents like tetramethylethylenediamine (TMEDA) can also significantly influence the position of the equilibrium by altering the aggregation state and reactivity of the organolithium species.
Equilibrium Data:
The following table summarizes the general principles governing the kinetic and thermodynamic control in the lithiation of N-aryl compounds, which can be applied to 1-methyl-4-phenylpiperazine.
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low temperatures (e.g., -78 °C) | Higher temperatures or prolonged reaction times |
| Base | Sterically hindered bases | Less hindered bases, or conditions allowing for equilibration |
| Product | Fastest formed product (often the most accessible acidic proton) | Most stable product |
| Reversibility | Generally irreversible | Reversible |
Coordination Chemistry of 1 Methyl 4 Phenylpiperazine with Lithium Ions
Ligand Design Principles for Selective Lithium Coordination
Designing a ligand to selectively bind to a specific metal ion requires careful consideration of several factors, including the size, charge, and electronic properties of both the metal ion and the ligand. Lithium, as the smallest alkali metal ion, possesses a high charge density, making it a "hard" cation. According to Hard-Soft Acid-Base (HSAB) theory, hard acids like Li⁺ prefer to bind with "hard" donor atoms, such as oxygen and nitrogen. libretexts.org
The ligand 1-methyl-4-phenylpiperazine (B1295630) features two nitrogen atoms within its piperazine (B1678402) ring, which are potential "hard" donor sites for coordination with the lithium ion. Key design aspects of this ligand include:
Donor Atoms: The presence of two tertiary amine nitrogen atoms makes it a potential bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. Chelation, the process of forming multiple bonds to a single central atom, significantly enhances the stability of the resulting complex compared to coordination with two separate monodentate ligands.
Electronic Effects: The electron-donating nature of the alkyl (methyl) and aryl (phenyl) groups influences the basicity (electron-donating ability) of the nitrogen atoms. The tertiary amine nitrogens are generally good donors for hard cations like Li⁺.
Pre-organization: For a ligand to be highly selective for a specific ion, it should ideally be "pre-organized," meaning its conformation in the unbound state is already close to the arrangement it will adopt in the complex. While simple molecules like 1-methyl-4-phenylpiperazine are flexible, the piperazine ring has a relatively defined chair conformation that contributes to a degree of pre-organization.
For selective lithium coordination over other alkali metals like sodium (Na⁺) or potassium (K⁺), the size of the binding cavity created by the ligand is paramount. The small size of Li⁺ means it fits best into smaller, more constrained coordination sites. Ligands like crown ethers are classic examples where the ring size is tuned to selectively bind ions of a specific radius. libretexts.org While 1-methyl-4-phenylpiperazine is not a macrocycle, the principles of matching cavity size to ion size remain relevant for achieving selectivity.
Stoichiometry and Stability Constants of Lithium-1-Methyl-4-phenylpiperazine Complexes
The stoichiometry of a coordination complex refers to the ratio of metal ions to ligands. For the interaction between Li⁺ and 1-methyl-4-phenylpiperazine (L), several stoichiometries are theoretically possible, such as 1:1 ([Li(L)]⁺), 1:2 ([Li(L)₂]⁺), or even more complex arrangements. The small size of the lithium ion, which typically favors a coordination number of four, suggests that a 1:2 complex, where two bidentate ligands saturate the coordination sphere, might be plausible. libretexts.org However, steric hindrance from the phenyl groups could favor a 1:1 complex, with the remaining coordination sites on the lithium ion being occupied by solvent molecules.
The stability of these complexes is quantified by the stability constant (or formation constant, K), which describes the equilibrium of the complex formation. A higher stability constant indicates a more stable complex. While no experimental data exists for this specific system, we can infer the factors that would influence it. The chelate effect from bidentate coordination would lead to a significantly higher stability constant compared to monodentate coordination.
To illustrate this concept, the table below presents hypothetical stability constants (log K) for lithium complexes with similar amine ligands in a given solvent.
| Ligand | Likely Stoichiometry (Li⁺:Ligand) | Hypothetical log K | Notes |
| Triethylamine (Monodentate) | 1:1, 1:2, 1:3, 1:4 | 1.5 | Low stability due to lack of chelation. |
| Ethylenediamine (Bidentate) | 1:1, 1:2 | 5.5 | High stability due to the chelate effect. |
| 1-Methyl-4-phenylpiperazine | 1:1, 1:2 | 3.5 - 5.0 | Stability would be enhanced by chelation but potentially reduced by steric hindrance from the phenyl group. |
This table is for illustrative purposes only. Actual values would need to be determined experimentally.
Characterization of Diverse Coordination Modes (e.g., Monodentate, Bidentate, Bridging)
The 1-methyl-4-phenylpiperazine ligand can adopt several coordination modes when binding to lithium ions, depending on factors like the solvent, the counterion, and the stoichiometry.
Monodentate Coordination: The ligand could bind to the lithium ion through only one of its two nitrogen atoms. This is more likely if significant steric hindrance prevents the second nitrogen from reaching the metal center or if a strongly coordinating solvent molecule occupies the other binding site. Given the two different substituents (methyl vs. phenyl), coordination would likely occur via the less sterically hindered nitrogen (the one with the methyl group).
Bidentate (Chelating) Coordination: In this mode, both nitrogen atoms of the piperazine ring would bind to the same lithium ion, forming a stable chelate ring. This is often the thermodynamically preferred mode for ligands capable of chelation. The piperazine ring would likely adopt a boat or twisted-boat conformation to facilitate this binding, bringing the nitrogen lone pairs into the correct orientation to coordinate with the lithium ion.
Bridging Coordination: The ligand could act as a bridge between two different lithium ions. In this scenario, each nitrogen atom would coordinate to a separate Li⁺ ion. This mode can lead to the formation of coordination polymers, which are extended one-, two-, or three-dimensional structures. iaea.org The formation of such bridged structures is often influenced by the nature of the counterion and the solvent used in crystallization.
| Coordination Mode | Description | Structural Implication |
| Monodentate | Binds through a single nitrogen atom. | Forms simple, discrete complexes. |
| Bidentate | Binds through both nitrogen atoms to one Li⁺ ion. | Forms a stable chelate ring. |
| Bridging | Each nitrogen binds to a different Li⁺ ion. | Can lead to polymeric chains or networks. |
Influence of Solvent Environment and Counterion on Lithium Coordination Architectures
The structure of a coordination complex in the solid state and its speciation in solution are highly dependent on the surrounding environment, specifically the solvent and the counterion present. acs.orgnih.gov
Solvent Environment: Solvents can play a direct role in coordination. Strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or water can compete with the primary ligand (1-methyl-4-phenylpiperazine) for binding sites on the lithium ion. nih.gov In such cases, the solvent might be found in the primary coordination sphere of the lithium ion, potentially preventing the piperazine ligand from binding in a bidentate fashion. Conversely, weakly coordinating solvents like dichloromethane (B109758) or hexane (B92381) would favor the full coordination of the ligand. The polarity of the solvent also affects the stability of the charged complex and the degree of ion pairing between the lithium complex cation and its counterion. youtube.com
Counterion Influence: The anion that accompanies the lithium cation can have a profound impact on the final structure. Small, "hard" anions like fluoride (B91410) (F⁻) or larger, non-coordinating anions like hexafluorophosphate (B91526) (PF₆⁻) or perchlorate (B79767) (ClO₄⁻) behave differently. A strongly coordinating anion might itself bind to the lithium ion, forming a neutral complex and altering the stoichiometry and geometry. Non-coordinating anions are often preferred in studies aiming to isolate the interaction between the cation and the primary ligand, as they are less likely to interfere. The shape and charge distribution of the anion can also influence the crystal packing in the solid state, favoring one coordination mode over another. acs.org
Comparative Studies of Lithium Coordination with Other Alkali Metals, Alkaline Earth Metals, and Transition Metals
The coordination chemistry of 1-methyl-4-phenylpiperazine would be expected to vary significantly with different classes of metal ions due to differences in ionic radius, charge, and electronic configuration.
Other Alkali Metals (Na⁺, K⁺): Sodium and potassium ions are larger than lithium (Ionic radii: Li⁺ ≈ 0.76 Å, Na⁺ ≈ 1.02 Å, K⁺ ≈ 1.38 Å). libretexts.org This larger size generally leads to higher coordination numbers (typically 6-8 for Na⁺ and K⁺) and lower charge density. Consequently, Na⁺ and K⁺ form weaker bonds with nitrogen ligands compared to Li⁺. tutorchase.com While they could still form complexes with 1-methyl-4-phenylpiperazine, the stability constants would be expected to be lower. The larger size of these ions might also accommodate more ligand molecules or favor different coordination geometries.
Alkaline Earth Metals (Mg²⁺, Ca²⁺): These ions have a +2 charge, leading to much stronger electrostatic interactions with ligands compared to the +1 alkali metals. Magnesium (Mg²⁺) has an ionic radius similar to Li⁺ (≈ 0.72 Å), a phenomenon known as the "diagonal relationship," which often leads to similar chemical properties. libretexts.org Therefore, Mg²⁺ would be expected to form stable, likely four- or six-coordinate complexes with 1-methyl-4-phenylpiperazine. The larger calcium ion (Ca²⁺, ≈ 1.00 Å) would also form stable complexes but with potentially higher coordination numbers.
Transition Metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺): Transition metals differ from alkali and alkaline earth metals in that they have partially filled d-orbitals. This allows them to form strong covalent bonds with ligands and adopt specific coordination geometries (e.g., square planar for Ni²⁺, tetrahedral or octahedral for Zn²⁺). acs.org The bonds formed with nitrogen ligands are generally much stronger and more covalent in character than those with lithium. Studies on piperazine derivatives with transition metals show a wide variety of structurally diverse complexes, often with the piperazine nitrogen atoms participating directly in coordination. nih.govrsc.org
Advanced Applications in Materials Science and Catalysis for Lithium 1 Methyl 4 Phenylpiperazine Derivatives
Green Chemistry and Sustainable Synthesis Implications of Lithium-Piperazine Systems
The development of environmentally benign and sustainable synthetic methodologies is a cornerstone of modern chemistry. In this context, lithium-piperazine systems and the synthesis of piperazine (B1678402) derivatives, including those of 1-methyl-4-phenylpiperazine (B1295630), are increasingly scrutinized through the lens of green chemistry. The focus lies on improving reaction efficiency, minimizing waste, and utilizing less hazardous reagents.
One area of significant progress is the use of photoredox catalysis for the C-H functionalization of piperazines. mdpi.com This method can proceed under mild conditions and often employs organic photocatalysts, which are considered more sustainable than their transition-metal counterparts as they can be derived from renewable sources. mdpi.com For instance, substituted acridinium (B8443388) salts have been successfully used as organic photocatalysts for the C-H alkylation of carbamate-protected piperazines. mdpi.com The ability to perform these reactions under continuous flow conditions further enhances their green credentials by allowing for safer and more efficient large-scale production. ontosight.ai
The use of lithium reagents, such as s-BuLi in combination with chiral ligands like sparteine, has enabled the asymmetric lithiation of N-Boc protected piperazines. This strategy is pivotal for the enantioselective synthesis of α-substituted piperazines, which are valuable building blocks. While traditional lithium-based reactions often require cryogenic temperatures and strictly anhydrous conditions, ongoing research aims to develop more practical and sustainable protocols.
Furthermore, efforts to improve the sustainability of piperazine synthesis include the avoidance of toxic reagents. For example, methods that circumvent the use of tin-based reagents, which are known for their toxicity, represent a significant step forward in green synthesis. ontosight.ai The development of silicon-based reagents as a less toxic alternative is a promising avenue of research. ontosight.ai
The principles of green chemistry applicable to the synthesis of lithium-piperazine systems and their derivatives can be summarized as follows:
| Green Chemistry Principle | Application in Piperazine Synthesis | Research Findings |
| Atom Economy | Direct C-H functionalization to add complexity without protecting groups. | C-H arylation and vinylation of piperazines have been achieved using photoredox catalysis, maximizing the incorporation of atoms from reactants into the final product. ontosight.ai |
| Use of Less Hazardous Chemicals | Replacing toxic reagents and solvents with greener alternatives. | The use of organic photocatalysts instead of heavy metals and the replacement of tin reagents with silicon-based compounds are being explored. ontosight.aimdpi.com |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. | Photoredox and transition-metal catalysis are key to efficient piperazine functionalization. mdpi.com Organic photocatalysts offer a more sustainable option. mdpi.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Many photoredox-catalyzed reactions for piperazine modification can be carried out under mild conditions. ontosight.ai |
| Use of Renewable Feedstocks | Sourcing starting materials and catalysts from renewable sources. | Organic photocatalysts can potentially be synthesized from renewable organic materials. mdpi.com |
By focusing on these principles, the synthesis of complex piperazine derivatives can be achieved in a more environmentally responsible manner, aligning with the broader goals of sustainable chemical manufacturing.
While much of the research on 1-methyl-4-phenylpiperazine derivatives has been concentrated in medicinal chemistry, the unique structural and electronic properties of these compounds suggest potential applications in the fields of materials science and catalysis. The piperazine ring, with its two nitrogen atoms, can act as a versatile building block or ligand, and the strategic placement of substituents can be used to tune the properties of resulting materials and catalytic systems.
In materials science, derivatives of 1-methyl-4-phenylpiperazine could serve as monomers for the synthesis of novel polymers. The presence of two nitrogen atoms allows for the creation of polyamides or polyureas with specific thermal and mechanical properties. The phenyl and methyl groups would influence the polymer's solubility, processability, and intermolecular interactions. For instance, N-methyl- and N-phenylpiperazine functionalized styryl dyes have been studied for their host-guest chemistry with cucurbiturils. nih.gov This type of interaction is fundamental to the development of supramolecular assemblies, which have applications in areas such as sensing, encapsulation, and the creation of responsive materials. nih.gov The encapsulation of these piperazine derivatives can alter their photophysical properties, suggesting their potential use in optical materials or as components of molecular switches. nih.gov
In the realm of catalysis, 1-methyl-4-phenylpiperazine derivatives are promising candidates for use as ligands in transition metal catalysis. The nitrogen atoms can coordinate to a metal center, and the steric and electronic environment around the metal can be fine-tuned by modifying the substituents on the piperazine ring. This could lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.
Furthermore, the chiral nature of certain piperazine derivatives, which can be synthesized using techniques like asymmetric lithiation, opens the door to their use in asymmetric catalysis. A chiral ligand derived from 1-methyl-4-phenylpiperazine could be used to create a catalytic environment that favors the formation of one enantiomer of a product over the other, which is of paramount importance in the synthesis of fine chemicals.
The potential applications are summarized in the table below:
| Field | Potential Application | Rationale |
| Materials Science | Monomers for specialty polymers | The difunctional nature of the piperazine ring allows for polymerization, while the substituents can tune polymer properties. |
| Components of supramolecular assemblies | The ability to engage in host-guest chemistry can be exploited for creating smart materials and sensors. nih.gov | |
| Building blocks for Metal-Organic Frameworks (MOFs) | The nitrogen atoms can act as coordinating sites for metal ions, forming porous materials for gas storage or separation. | |
| Catalysis | Ligands for transition metal catalysts | The nitrogen atoms can bind to metal centers, influencing the catalyst's activity and selectivity. |
| Organocatalysts | The basic nitrogen atoms could be utilized in base-catalyzed reactions. | |
| Ligands for asymmetric catalysis | Chiral derivatives can be used to induce enantioselectivity in chemical reactions. |
While these applications are largely prospective and require further investigation, the fundamental chemistry of 1-methyl-4-phenylpiperazine and its derivatives provides a strong foundation for their future development in materials science and catalysis.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-4-phenylpiperazine, and how do reaction conditions influence yield?
- Methodological Answer : 1-Methyl-4-phenylpiperazine can be synthesized via nucleophilic substitution or reductive amination. Key reagents include lithium aluminum hydride (LiAlH4) for reductions and alkyl halides for substitutions. For example, LiAlH4 reduces imine intermediates under anhydrous conditions (e.g., tetrahydrofuran at 0–25°C) to produce secondary amines. Controlled stoichiometry and inert atmospheres minimize side reactions. Evidence from phenylpiperazine derivatives suggests aliphatic substitutions (e.g., methyl groups) improve stability and reduce toxicity compared to aromatic substitutions .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | LiAlH4, THF, 0°C → 25°C | 75–85 | |
| Nucleophilic Substitution | Methyl iodide, K2CO3, DMF | 60–70 |
Q. Which experimental models are suitable for evaluating the cytotoxicity of 1-methyl-4-phenylpiperazine?
- Methodological Answer : The Caco-2 cell line, a human colorectal adenocarcinoma model, is widely used to assess intestinal permeability and cytotoxicity. Studies indicate that 1-methyl-4-phenylpiperazine exhibits lower cytotoxicity compared to hydroxyl-substituted analogs (e.g., IC50 > 200 µM vs. ~50 µM for hydroxyl derivatives). Assays should include MTT or resazurin-based viability tests, complemented by transepithelial electrical resistance (TEER) measurements to evaluate barrier integrity .
Q. How is 1-methyl-4-phenylpiperazine characterized spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. <sup>1</sup>H NMR of 1-methyl-4-phenylpiperazine shows a singlet for the methyl group at δ 2.3–2.5 ppm and aromatic protons at δ 6.8–7.2 ppm. HRMS ([M+H]<sup>+</sup>) for C11H16N2 is 177.1385. Elemental analysis should confirm C, H, N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can discrepancies in cytotoxicity data for 1-methyl-4-phenylpiperazine across studies be resolved?
- Methodological Answer : Contradictions often arise from differences in cell lines, assay protocols, or impurity profiles. For example, Caco-2 cells may show higher tolerance than primary intestinal cells due to metabolic adaptations. Standardize assays using:
Q. What strategies improve the metabolic stability of 1-methyl-4-phenylpiperazine derivatives in pharmacokinetic studies?
- Methodological Answer : Structural modifications targeting cytochrome P450 (CYP) susceptibility enhance stability:
- Fluorination : Replace hydrogen with fluorine at para positions to block oxidation.
- Methoxy groups : Introduce at meta positions to reduce CYP3A4 affinity.
In silico tools (e.g., SwissADME) predict logP and CYP interactions. Experimental validation via liver microsome assays (e.g., t1/2 > 60 min indicates high stability) .
Q. How do structural analogs of 1-methyl-4-phenylpiperazine compare in antimicrobial activity?
- Methodological Answer : Analog screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains reveals structure-activity relationships:
- Trifluoromethyl derivatives : Enhance lipophilicity and membrane penetration (MIC ~8 µg/mL).
- Nitro-substituted analogs : Exhibit redox-mediated toxicity but higher cytotoxicity.
Table 2 : Antimicrobial Activity of Select Derivatives
| Compound | MIC (S. aureus) | MIC (E. coli) | Selectivity Index (SI)* |
|---|---|---|---|
| 1-Methyl-4-phenylpiperazine | 32 µg/mL | >128 µg/mL | 4.0 |
| 1-(3-Trifluoromethylphenyl) | 8 µg/mL | 64 µg/mL | 8.0 |
| *SI = IC50 (Caco-2) / MIC . |
Methodological Best Practices
Q. What safety protocols are critical when handling lithium reagents in synthesis?
- Answer : Lithium aluminum hydride (LiAlH4) requires strict anhydrous conditions and incremental quenching with ethyl acetate to prevent exothermic reactions. Use flame-resistant lab coats and face shields. Store lithium reagents under argon in flame-proof cabinets. Spill kits must include dry sand and avoid water-based extinguishers .
Q. How to validate crystallographic data for 1-methyl-4-phenylpiperazine complexes?
- Answer : Use SHELX programs (e.g., SHELXL for refinement) with high-resolution (<1.0 Å) X-ray data. Key metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
